molecular formula C15H11NO2S B3336235 4-Benzothiazol-2-yl-benzoic acid methyl ester CAS No. 2182-77-6

4-Benzothiazol-2-yl-benzoic acid methyl ester

Cat. No.: B3336235
CAS No.: 2182-77-6
M. Wt: 269.3 g/mol
InChI Key: MYUMLXZWCCZJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry Research

The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged structure in the field of heterocyclic chemistry. researchgate.net This unique arrangement of nitrogen and sulfur atoms within the five-membered thiazole ring, combined with the aromaticity of the benzene component, confers a wide range of chemical and physical properties that have captured the attention of medicinal chemists for decades. rsc.orgaston.ac.uk

The significance of the benzothiazole core lies in its remarkable versatility as a pharmacophore, a molecular feature responsible for a drug's biological activity. mdpi.com Its rigid structure and potential for substitution at various positions allow for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the discovery of benzothiazole derivatives with a vast spectrum of pharmacological activities. rsc.orgnih.gov

Key Biological Activities Associated with the Benzothiazole Scaffold:

Biological ActivityDescription
Antitumor Compounds have shown efficacy against various cancer cell lines. rsc.orgut.ac.ir
Antimicrobial Activity has been demonstrated against a range of bacteria and fungi. rsc.org
Anticonvulsant Certain derivatives exhibit potential in managing seizure disorders. rsc.orgnih.gov
Anti-inflammatory The scaffold is present in molecules with anti-inflammatory properties. rsc.org
Antidiabetic Some derivatives have been investigated for their potential in managing diabetes. nih.gov
Antiviral Research has indicated activity against various viruses. rsc.org
Neuroprotective The scaffold is a key component in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS). aston.ac.uknih.gov

The discovery of the neuroprotective effects of Riluzole, a blocker of excitatory amino acid neurotransmission, significantly spurred interest in the benzothiazole nucleus, cementing its status as a cornerstone in the development of new therapeutic agents. aston.ac.uk

Overview of Methyl Benzoate (B1203000) Derivatives in Chemical Biology

Methyl benzoate is an organic compound, specifically the ester formed from the condensation of benzoic acid and methanol (B129727). rsc.org While the parent compound is known for its pleasant fragrance and use in perfumery, its derivatives are of significant interest in chemical biology and drug discovery. nih.govderpharmachemica.com

In chemical biology, the methyl benzoate moiety can serve as a building block or a functional group that modulates a molecule's properties, such as solubility, stability, and ability to interact with biological targets. Researchers have synthesized and studied various methyl benzoate derivatives for their potential therapeutic applications. For instance, certain methyl 4-amino benzoate derivatives have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route crucial for cancer cell proliferation. ut.ac.ir Other studies have explored methyl benzoate and cinnamate (B1238496) analogs as epigenetic regulators, specifically as inhibitors of DNA methylation in hepatocellular carcinoma, highlighting their potential as anticancer agents. researchgate.net The ester functionality itself can act as a key interaction point with biological macromolecules or serve as a prodrug feature, designed to be cleaved by metabolic enzymes in the body to release an active carboxylic acid.

Historical Context of Research on 4-Benzothiazol-2-yl-benzoic acid methyl ester and Related Compounds

One of the classical and most significant methods for synthesizing the 2-substituted benzothiazole core is the Jacobson cyclization. This method involves the intramolecular cyclization of thiobenzanilides using an oxidizing agent like alkaline potassium ferricyanide (B76249) to form the benzothiazole ring. aston.ac.ukut.ac.ir This synthetic strategy was a foundational approach for creating a variety of 2-aryl-benzothiazoles.

A more versatile and widely adopted synthetic route involves the direct condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives, such as acid chlorides or esters. derpharmachemica.commdpi.com The synthesis of the parent acid, 4-(benzothiazol-2-yl)benzoic acid, is typically achieved through the reaction of 2-aminothiophenol with 4-carboxybenzoic acid (terephthalic acid) or its derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. derpharmachemica.com The target compound, this compound, would then be synthesized through standard esterification of this parent acid.

The enduring interest in this class of compounds stems from the broad biological activities exhibited by 2-arylbenzothiazoles. Over the years, extensive research has been dedicated to exploring their potential as anticancer agents, with some derivatives showing potent and selective activity against various tumor cell lines. researchgate.netaston.ac.ukijper.org This sustained investigation into the structure-activity relationships of 2-arylbenzothiazoles provides the scientific rationale for the synthesis of specific analogs like this compound, as researchers continue to explore how different substituents on the phenyl ring impact biological efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMLXZWCCZJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428316
Record name 4-benzothiazol-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-77-6
Record name 4-benzothiazol-2-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Benzothiazol 2 Yl Benzoic Acid Methyl Ester and Its Analogs

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule, 4-Benzothiazol-2-yl-benzoic acid methyl ester. The primary disconnections involve cleaving the ester and the benzothiazole (B30560) ring.

Ester Disconnection: The most straightforward disconnection is the cleavage of the methyl ester bond (C-O). This leads to two simpler precursors: 4-Benzothiazol-2-yl-benzoic acid and methanol (B129727). This step identifies the final reaction in the synthetic sequence as an esterification.

Benzothiazole Disconnection: The benzothiazole ring can be disconnected via cleavage of the C=N and C-S bonds. This common strategy for 2-arylbenzothiazoles points back to two key starting materials: o-aminothiophenol and a suitable derivative of terephthalic acid. A common and effective precursor for the benzoic acid portion is 4-carboxybenzaldehyde.

This analysis suggests a convergent synthesis pathway: the condensation of o-aminothiophenol with 4-carboxybenzaldehyde to form the intermediate 4-Benzothiazol-2-yl-benzoic acid, followed by esterification with methanol to yield the final product.

Classical Synthetic Routes for Benzothiazole Formation

The formation of the 2-substituted benzothiazole core is a cornerstone of this synthesis, with several well-established classical methods available.

The most prevalent method for synthesizing 2-arylbenzothiazoles is the direct condensation of o-aminothiophenol with an aromatic aldehyde. ekb.egthieme-connect.com In the context of our target molecule, this involves the reaction of o-aminothiophenol with 4-carboxybenzaldehyde.

The reaction mechanism initiates with a nucleophilic attack of the amino group of o-aminothiophenol on the carbonyl carbon of the aldehyde. ekb.eg This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation yield the stable aromatic benzothiazole ring system. ekb.eg Various catalysts and conditions can be employed to facilitate this transformation. A straightforward approach involves heating the reactants in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as an oxidant in the presence of air. thieme-connect.comorganic-chemistry.org

Reactant 1Reactant 2ConditionsTypical Yield
o-AminothiophenolAromatic AldehydesDMSO, 60-120°C, AirGood to Excellent
o-AminothiophenolAromatic AldehydesVarious catalysts (e.g., H₂O₂/HCl, NH₄Cl)Good to Excellent nih.gov
o-AminothiophenolAromatic Carboxylic AcidsPolyphosphoric acid (PPA), High Temp.Moderate to Good nih.gov

Cyclization is the key ring-forming step in benzothiazole synthesis. indexcopernicus.com After the initial condensation of o-aminothiophenol and an aldehyde to form a benzothiazoline (B1199338) intermediate, an oxidation step is required to aromatize the ring. ekb.egnih.gov This can occur spontaneously with atmospheric oxygen, especially at elevated temperatures in solvents like DMSO, or can be promoted by adding specific oxidizing agents. thieme-connect.comorganic-chemistry.org

Alternative classical methods, such as the Jacobson synthesis, involve the oxidative cyclization of thiobenzanilides using reagents like potassium ferricyanide (B76249). researchgate.netresearchgate.net While effective, this route is often longer as it requires the prior synthesis of the thiobenzanilide (B1581041) intermediate. For the synthesis of the target compound's core, the direct condensation-cyclization-oxidation cascade starting from o-aminothiophenol and 4-carboxybenzaldehyde remains the more common and efficient approach. researchgate.netbohrium.com

Esterification Methodologies for Benzoic Acid Moieties

Once the 4-Benzothiazol-2-yl-benzoic acid intermediate is formed, the final step is the esterification of the carboxylic acid group.

The most common and direct method is the Fischer-Speier esterification . masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comtcu.edu Using methanol as the solvent helps to drive the equilibrium toward the product side, ensuring a high yield of the methyl ester. tcu.edu

Reaction: 4-Benzothiazol-2-yl-benzoic acid + CH₃OH ⇌ (H⁺ catalyst) ⇌ this compound + H₂O

Other methods for esterification include:

Reaction with Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride readily reacts with methanol to form the ester. This is a non-reversible reaction that often proceeds in high yield but requires an extra synthetic step.

DCC/DMAP Coupling: For milder conditions, coupling agents such as Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to facilitate the ester formation between the carboxylic acid and methanol. researchgate.net

Advanced Synthetic Approaches and Reaction Optimizations

To improve reaction times, yields, and environmental friendliness, modern techniques have been applied to the synthesis of benzothiazoles.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of 2-arylbenzothiazoles. scielo.brmdpi.com The condensation of o-aminothiophenol with aldehydes under microwave conditions often leads to dramatically reduced reaction times—from hours to mere minutes—and frequently results in higher product yields compared to conventional heating methods. tandfonline.combohrium.com

These reactions can be performed under solvent-free conditions or using green solvents like glycerol (B35011) or even curd water, aligning with the principles of green chemistry. mdpi.combohrium.comtandfonline.com For instance, mixing o-aminothiophenol and an aldehyde with a catalytic amount of acetic acid and irradiating the mixture in a microwave oven can produce the desired benzothiazole in minutes with excellent yields. tandfonline.comresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

MethodTypical Reaction TimeTypical YieldConditions
Conventional HeatingSeveral hours70-90%Reflux in solvent (e.g., DMSO, Ethanol)
Microwave Irradiation3-10 minutes85-98%Solvent-free or green solvent, often with a catalyst mdpi.comtandfonline.com

This acceleration is attributed to the efficient and rapid heating of the polar reactants and intermediates by the microwave energy, leading to a significant increase in the reaction rate. scielo.br

Catalyst-Mediated Reactions

The synthesis of the 4-(benzothiazol-2-yl)benzoic acid scaffold, the precursor to the methyl ester, is frequently accomplished through catalyst-mediated condensation reactions. A primary method involves the reaction of 2-aminothiophenol (B119425) with 4-carboxybenzaldehyde or 4-cyanobenzaldehyde (B52832). Various catalysts have been employed to facilitate this cyclization, enhancing reaction rates and yields.

Acid catalysts are commonly utilized for both the formation of the benzothiazole ring and the subsequent esterification. For instance, the condensation of 2-aminothiophenol with a substituted benzoic acid can be achieved by refluxing in the presence of polyphosphoric acid (PPA). tsijournals.com Following the formation of the carboxylic acid, the methyl ester is typically synthesized via Fischer esterification. This reaction involves heating the carboxylic acid (4-(benzothiazol-2-yl)benzoic acid) in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.

Modern catalytic systems have also been developed to improve efficiency and environmental friendliness. Solid acid catalysts, for example, offer advantages such as reusability and simplified workup procedures. Zirconium-based solid acids have been reported for the effective esterification of various benzoic acids with methanol. mdpi.com Another approach utilizes potassium persulfate (K₂S₂O₈) to mediate the oxidative condensation of benzothiazoles with aryl aldehydes, providing a nontransition metal-catalyzed route to 2-aryl benzothiazoles. acs.org

The table below summarizes various catalytic systems used in the synthesis of 2-arylbenzothiazoles and related esterifications.

Catalyst SystemReactantsProduct TypeReference
Polyphosphoric Acid (PPA)2-Aminothiophenol + Substituted Benzoic Acid2-Arylbenzothiazole tsijournals.com
Conc. H₂SO₄4-(Benzothiazol-2-yl)benzoic acid + MethanolThis compound mdpi.com
Zr/Ti Solid AcidBenzoic Acid + MethanolMethyl Benzoate (B1203000) mdpi.com
K₂S₂O₈Benzothiazole + Aryl Aldehyde2-Arylbenzothiazole acs.org
[CholineCl][Imidazole]₂ (DES)2-Aminothiophenol + Aldehyde2-Arylbenzothiazole researchgate.net

This table is interactive and can be sorted by column headers.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for synthesizing complex molecules like benzothiazole derivatives. tcichemicals.comnih.gov These reactions are valued for their atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity.

For the synthesis of the 2-arylbenzothiazole core, a copper-catalyzed three-component reaction has been developed involving 2-iodoanilines, benzylamines, and elemental sulfur. acs.org This approach allows for the construction of the benzothiazole ring and the introduction of the aryl substituent in a single pot. Another example involves a P₂O₅/SiO₂-catalyzed MCR of 2-aminobenzothiazole (B30445), indole-3-carbaldehyde, and arylisonitriles to form complex fused heterocyclic systems. nih.gov While not directly yielding the target molecule, these methods highlight the potential of MCRs to construct the fundamental benzothiazole scaffold, which can then be further functionalized.

Derivatization and Structural Modification Strategies

Substituent Introduction on the Benzothiazole Ring

Introducing substituents onto the benzothiazole ring is a key strategy for modulating the properties of the final compound. The most direct method for this modification is to begin the synthesis with a substituted 2-aminothiophenol. A wide array of commercially available substituted 2-aminothiophenols allows for the introduction of various functional groups at different positions of the benzothiazole's benzene (B151609) ring.

For example, reacting a 4-substituted or 5-substituted 2-aminothiophenol with 4-cyanobenzaldehyde will yield a benzothiazole with a substituent at the 6- or 5-position, respectively. Research has demonstrated the synthesis of derivatives with chloro, methyl, and methoxy (B1213986) groups on the benzothiazole ring using this approach. arabjchem.orgresearchgate.net

Starting MaterialResulting Substituent on Benzothiazole Ring
2-Amino-4-chlorothiophenol6-Chloro
2-Amino-4-methylthiophenol6-Methyl
2-Amino-4-methoxythiophenol6-Methoxy
2-Amino-5-nitrothiophenol5-Nitro

This table is interactive and can be sorted by column headers.

Modifications of the Benzoic Acid Methyl Ester Moiety

The methyl ester group of this compound is a versatile functional handle for further structural modifications. A common and synthetically useful transformation is its conversion into a hydrazide. This is typically achieved by refluxing the methyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. The resulting 4-(1,3-benzothiazol-2-yl)benzohydrazide is a crucial intermediate for building more complex molecules, particularly for hybridization with other heterocyclic scaffolds. jmbfs.org

Alternatively, the methyl ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. The carboxylic acid can then be activated, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂). derpharmachemica.com This highly reactive acyl chloride can subsequently react with various nucleophiles, such as amines or alcohols, to form a wide range of amides and other esters, thereby enabling extensive diversification of the benzoic acid moiety.

Hybridization with Other Heterocyclic Scaffolds (e.g., Pyrazoles, Oxadiazoles, Quinazolinones)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in medicinal chemistry. The this compound scaffold is an excellent platform for creating such hybrids.

Pyrazoles: Benzothiazole-pyrazole hybrids have been synthesized by utilizing the 4-(1,3-benzothiazol-2-yl)benzohydrazide intermediate. jmbfs.org This hydrazide can be reacted with diketones or related synthons in a cyclocondensation reaction to form the pyrazole (B372694) ring. For instance, reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield substituted pyrazole derivatives attached to the benzothiazole-benzoyl framework. jmbfs.orgnano-ntp.com

Oxadiazoles: The synthesis of benzothiazole-1,3,4-oxadiazole hybrids also commonly proceeds through the benzohydrazide (B10538) intermediate. sci-hub.se One established method involves reacting the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then cyclized to a mercapto-oxadiazole. researchgate.net Another route involves the condensation of the hydrazide with various substituted carboxylic acids, followed by cyclodehydration using a reagent like phosphoryl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Quinazolinones: The fusion of benzothiazole and quinazolinone moieties has led to the development of numerous compounds. ijcrt.org Synthetic strategies often involve the condensation of a substituted 2-aminobenzothiazole with a precursor to the quinazolinone ring, such as N-acetylanthranilic acid (2-acetamidobenzoic acid). researchgate.net For example, 3-[substituted benzothiazol-2-yl]-4(3H)-quinazolinones can be synthesized from the corresponding substituted 2-aminobenzothiazoles. researchgate.net This hybridization creates a rigid, polycyclic system with distinct structural features.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis of 4-Benzothiazol-2-yl-benzoic acid methyl ester provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the benzothiazole (B30560) and benzoic acid moieties would appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons on the benzoic acid ring, being adjacent to the electron-withdrawing ester and benzothiazole groups, are expected to resonate at the lower end of this range. Specifically, the protons ortho to the ester group would likely appear as a doublet around 8.15 ppm, while the protons ortho to the benzothiazole group would be found at a similar chemical shift. The protons of the benzothiazole ring itself typically appear between 7.40 and 8.10 ppm. A key indicator of the ester group is the singlet corresponding to the methyl (–OCH₃) protons, which would be observed in the upfield region, characteristically around 3.96 ppm.

Interactive Data Table: ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityAssignment
~8.15DoubletAromatic Protons (Benzoate)
~7.40 - 8.10MultipletAromatic Protons (Benzothiazole)
~3.96SingletMethyl Protons (-OCH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is highly deshielded and would appear significantly downfield, typically around δ 166.0 ppm. The quaternary carbon of the benzothiazole ring (C=N) would also be found in the downfield region, often near 167.5 ppm. The aromatic carbons of both the benzothiazole and benzoic acid rings would resonate in the range of approximately δ 121 to 154 ppm. The carbon atom of the methyl ester group (–OCH₃) would be observed in the upfield region, typically around δ 52.5 ppm.

Interactive Data Table: ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~167.5C=N (Benzothiazole)
~166.0C=O (Ester)
~121 - 154Aromatic Carbons
~52.5-OCH₃ (Ester)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

While specific experimental 2D NMR data for this compound is not widely reported in the available literature, these techniques are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ester group would be prominent, typically appearing in the range of 1720-1730 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring would be observed around 1600 cm⁻¹. Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, C-O stretching of the ester group would be visible in the 1200-1300 cm⁻¹ range, and aromatic C-H stretching vibrations would be found above 3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
>3000C-H StretchAromatic
~1725C=O StretchEster
~1600C=N StretchThiazole
~1450-1600C=C StretchAromatic
~1200-1300C-O StretchEster

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₁NO₂S, the expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 269.05, with the [M+H]⁺ peak appearing at approximately 270.06. Analysis of the fragmentation pattern can provide further structural confirmation, with potential fragments corresponding to the loss of the methoxy (B1213986) group (–OCH₃) or cleavage of the bond between the benzothiazole and benzoic acid moieties.

High-Resolution Mass Spectrometry (HRMS)

Detailed experimental HRMS data, including calculated versus found mass-to-charge ratios (m/z) for this compound, are not available in the reviewed literature. This technique is crucial for confirming the elemental composition of a molecule with high accuracy. For a molecule with the formula C₁₅H₁₁NO₂S, HRMS would be used to verify the exact mass, supporting its structural identification.

X-ray Crystallography for Solid-State Structure Determination

A published single-crystal X-ray diffraction analysis for this compound could not be found. Consequently, critical structural information, which would be presented in the table below, is unavailable. This includes the crystal system, space group, and unit cell dimensions that define the compound's three-dimensional lattice structure in the solid state.

Table 1. Crystallographic Data for this compound.
ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Elemental Analysis and Purity Assessment Methods

Specific experimental data from the elemental analysis of this compound has not been reported in the available literature. This method is fundamental for assessing the purity of a synthesized compound by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its molecular formula.

Table 2. Elemental Analysis Data for this compound (C₁₅H₁₁NO₂S).
ElementCalculated (%)Found (%)
Carbon (C)66.90Data not available
Hydrogen (H)4.12Data not available
Nitrogen (N)5.20Data not available

Investigation of Biological Activities and Molecular Mechanisms

Anticancer and Cytotoxic Potential in Model Cell Lines

The anticancer potential of benzothiazole (B30560) derivatives, including 4-Benzothiazol-2-yl-benzoic acid methyl ester, has been a subject of extensive research. These compounds have demonstrated efficacy against a variety of cancer cell lines, operating through multiple mechanisms to inhibit cancer cell growth and proliferation.

Numerous studies have highlighted the in vitro anti-proliferative activity of benzothiazole derivatives against a panel of human cancer cell lines. While specific data for this compound is part of a broader class of compounds, the general trend of activity is promising. For instance, various benzothiazole derivatives have shown significant cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines. nih.govresearchgate.net The inhibitory concentrations (IC50) for some of these derivatives are in the micromolar range, indicating potent activity. japsonline.comnih.govekb.eg For example, certain novel benzothiazole-based derivatives have displayed IC50 values as low as 0.73 µM against MCF-7 cells. nih.gov Another study reported IC50 values for different derivatives ranging from 11.56 to 34.64 µM against A-549 (lung cancer) and 17.88 to 48.77 µM for MCF-7 cells. researchgate.net

Interactive Table: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCell LineIC50 (µM)
Benzothiazole derivative 6j (4-OH)MCF-76.56
Benzothiazole derivative 6j (4-OH)HCT-1167.83
Indole based hydrazine (B178648) carboxamide scaffold 12HT29 (Colon)0.015
Benzothiazole derivative 4Breast Cancer Cell LinesLog GI50 value -5.56
Benzothiazole derivative 7eSKRB-3 (Breast)0.0012
Benzothiazole derivative 7eSW620 (Colon)0.0043
Benzothiazole derivative 7eA549 (Lung)0.044
Benzothiazole derivative 7eHepG2 (Liver)0.048

Benzothiazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for their anticancer activity. nih.govmdpi.com Studies have shown that these compounds can trigger the mitochondrial intrinsic pathway of apoptosis. nih.gov This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes that execute apoptosis. researchgate.net Furthermore, some benzothiazole analogues have been found to interfere with apoptotic signaling pathways in liver cancer. researchgate.net These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. The induction of cell death in breast cancer cells by down-regulating specific proteins has also been observed. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Benzothiazole derivatives have been investigated for their antiangiogenic properties. nih.gov A primary target in this context is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govmdpi.com By inhibiting VEGF receptor 2 (VEGFR-2), these compounds can block the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors. nih.govnih.gov Some novel benzothiazole-based compounds have been identified as dual VEGFR-2/EGFR inhibitors, demonstrating their potential to target multiple pathways involved in cancer progression. nih.gov The anti-angiogenic effects are often linked to a decrease in VEGF secretion and an enhancement in the expression of anti-angiogenic factors. mdpi.com

Antimicrobial and Antifungal Research Applications

Benzothiazole derivatives have a broad spectrum of antimicrobial and antifungal activities. researchgate.netresearchgate.net They have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to standard antimicrobial agents. nih.gov For instance, certain derivatives have shown MIC values ranging from 25 to 200 µg/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. grafiati.com The mechanism of action for their antimicrobial effects may involve the inhibition of essential enzymes in microorganisms, such as dihydroorotase. grafiati.com

Interactive Table: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
Benzothiazole derivative 3Staphylococcus aureus25
Benzothiazole derivative 4Escherichia coli25
Benzothiazole derivative 10Candida albicans50
Benzothiazole derivative 12Aspergillus niger100

Anti-inflammatory Investigations and Pathway Modulation

The anti-inflammatory potential of benzothiazole derivatives has also been explored. researchgate.net These compounds have shown the ability to modulate inflammatory pathways. researchgate.net Research suggests that their anti-inflammatory effects may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. researchgate.net Some synthesized acetamide (B32628) derivatives carrying benzothiazole rings have demonstrated significant analgesic and anti-inflammatory activities in vivo. researchgate.net

Antitubercular Efficacy and Target Interactions

While specific studies on the antitubercular efficacy of this compound are not extensively documented, the broader class of benzothiazole derivatives has shown promise as potential antitubercular agents. researchgate.net The benzothiazole scaffold is considered a valuable pharmacophore in the development of new drugs targeting Mycobacterium tuberculosis. Further research is needed to specifically evaluate the efficacy and target interactions of this compound against this pathogen.

Antidiabetic Research and Enzyme Inhibition

Derivatives of benzothiazole have also been explored for their potential in managing diabetes mellitus. This research primarily centers on their ability to inhibit key enzymes involved in glucose metabolism and related complications.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. Its inhibition prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glycemic control. The benzothiazole nucleus has been incorporated into various molecular structures to assess DPP-4 inhibitory potential. For instance, studies on 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-one derivatives have identified potent DPP-4 inhibitors with activity in the nanomolar range. Despite the promising results for the broader chemical class, specific in vitro or in vivo studies detailing the DPP-4 inhibitory capacity of this compound are not prominently featured in the literature.

Aldose reductase is an enzyme implicated in the development of diabetic complications, such as neuropathy and retinopathy, by converting glucose to sorbitol. Inhibiting this enzyme is a key strategy for mitigating such complications. Research has been conducted on benzoic acid derivatives featuring a benzothiazolyl subunit for their potential as aldose reductase inhibitors (ARIs). In a series of synthesized methyl benzothiazolyloxybenzoates and their isosteres, an ester derivative was unexpectedly found to exhibit the highest enzyme-inhibitory activity. This finding suggests that the methyl ester form of benzothiazole-containing benzoic acids could be a promising structural motif for the development of novel ARIs.

Table 1: Aldose Reductase Inhibition Profile of Related Benzothiazole Derivatives

Compound Class Observation Reference
Methyl benzothiazolyloxybenzoates An ester derivative demonstrated the highest enzyme-inhibitory activity within the tested series. ,

This table presents findings for classes of compounds related to this compound to illustrate the therapeutic potential of the benzothiazole scaffold.

Identification of Molecular Targets and Intracellular Pathways

The biological effects of this compound and its analogs are mediated through interactions with specific molecular targets, primarily enzymes, leading to the modulation of intracellular pathways.

The primary mechanism of action identified for compounds structurally related to this compound is direct enzyme inhibition.

Aldose Reductase: As noted, the ester form of certain benzothiazole-benzoic acid derivatives shows significant inhibitory activity against aldose reductase, a key enzyme in the polyol pathway linked to diabetic complications.

DPP-4: For related benzothiazole-thiazolidinone compounds, the mode of inhibition against DPP-4 has been characterized as competitive, non-competitive, uncompetitive, or mixed, indicating diverse ways of interacting with the enzyme's active or other sites.

DprE1: In the context of antimycobacterial research, inhibition of DprE1 by related nitro-containing benzothiazole and benzothiazinone compounds occurs via an irreversible, covalent modification of the enzyme's active site.

The concept of allosteric modulation, where a compound binds to a site other than the enzyme's active site to alter its activity, has been explored for some enzyme inhibitors. However, for the benzothiazole derivatives discussed, the primary modes of action described in the literature point towards direct interactions within the active site (competitive or covalent inhibition) rather than allosteric mechanisms.

Table 2: Investigated Molecular Targets for Benzothiazole-based Compounds

Target Enzyme Relevant Disease Area Primary Inhibition Mechanism for Related Compounds Reference
Aldose Reductase Diabetic Complications Direct Inhibition
Dipeptidyl Peptidase-4 (DPP-4) Type 2 Diabetes Competitive, Non-competitive, Mixed

Protein Binding Investigations and Interaction Profiling

A comprehensive review of scientific literature reveals a lack of specific studies focused on the direct protein binding and interaction profile of this compound. While the broader class of benzothiazole derivatives has been subject to various biological investigations, including protein interaction studies, specific data detailing the binding affinities, target proteins, and interaction mechanisms for this particular methyl ester are not available in the current body of research.

General studies on related compounds, such as other benzothiazole derivatives, have utilized techniques like molecular docking to predict potential protein interactions. For instance, research on N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide involved docking studies with the 3-TOP protein to explore potential antidiabetic activity, revealing interactions like hydrogen bonds and pi-alkyl interactions. mdpi.com Similarly, investigations into methyl benzoate (B1203000) derivatives have explored their interaction with transport proteins like bovine serum albumin (BSA), identifying static quenching mechanisms and the formation of stable complexes. nih.gov However, these findings are not directly applicable to this compound, and dedicated experimental studies such as fluorescence quenching, surface plasmon resonance, or isothermal titration calorimetry for this specific compound have not been reported. Without such studies, a detailed interaction profile remains uncharacterized.

Cellular Pathway Modulation and Signal Transduction Impact

There is currently no specific information available in the scientific literature regarding the modulation of cellular pathways or the impact on signal transduction by this compound. Research on the biological effects of this specific compound at the cellular level has not been published.

Studies on other, structurally different, benzothiazole-based conjugates have shown modulation of pathways such as the Ras/MEK/ERK-dependent pathway in cancer cell lines. researchgate.net Furthermore, the broader family of heterocyclic compounds, including thiazoles, has been investigated for their role in modulating various signaling pathways critical to cell survival, proliferation, and inflammation, such as those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and Akt/PKB. nih.gov However, it is crucial to note that these findings relate to different molecular entities. The specific effects of this compound on any given signal transduction cascade have not been elucidated, and its cellular targets and downstream effects remain unknown.

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Systematic Modification of Benzothiazole (B30560) Ring Substituents and their Biological Impact

The benzothiazole ring is a common motif in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting derivatives. In the context of 4-(benzothiazol-2-yl)benzoic acid methyl ester analogs, modifications to the benzothiazole ring have been explored to enhance various biological activities, including anticancer and anti-inflammatory effects.

Research into 2-arylbenzothiazoles has shown that the nature and position of substituents on the benzothiazole ring can dramatically alter their cytotoxic profiles. For instance, the introduction of a fluorine atom at the 5-position of the benzothiazole ring, coupled with a hydroxyl group on the 2-phenyl ring, has been shown to yield potent anticancer activity. researchgate.net Similarly, the presence of a chlorine atom at the 6-position of the benzothiazole ring in certain derivatives has been linked to a notable increase in bioactivity. nih.gov

While specific SAR studies on 4-(benzothiazol-2-yl)benzoic acid methyl ester with a wide array of benzothiazole substituents are not extensively documented, the general principles derived from related series provide valuable guidance. For example, electron-withdrawing groups on the benzothiazole ring can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.

To illustrate the impact of these modifications, the following table summarizes the observed effects of various substituents on the benzothiazole ring in related compound series:

Compound Series Benzothiazole Ring Substituent Position Observed Biological Impact
2-ArylbenzothiazolesFluorine5Enhanced anticancer activity against breast cancer cell lines. researchgate.net
Benzothiazole AminesChlorine6Increased bioactivity in anticancer and anti-inflammatory assays. nih.gov
Benzothiazole AmidesTrifluoromethoxy6Important for anticonvulsant activity.
2-PhenylbenzothiazolesMethyl5Improved anticancer activity.

These findings suggest that strategic substitution on the benzothiazole ring of 4-Benzothiazol-2-yl-benzoic acid methyl ester could be a promising avenue for enhancing its therapeutic potential.

Exploration of Variations in the Benzoic Acid Methyl Ester Moiety

The benzoic acid methyl ester portion of the molecule represents another key area for structural modification to probe its role in biological activity and to improve pharmacokinetic properties. Variations can include hydrolysis of the ester to the corresponding carboxylic acid, esterification with different alcohols, or conversion to amides and other bioisosteres.

Studies on related benzothiazole-containing benzoic acid derivatives have demonstrated the importance of this moiety. For instance, in a series of benzothiazolyloxybenzoates, the methyl ester derivative exhibited the highest inhibitory activity against aldose reductase, an unexpected result that highlighted the significance of the ester functionality. researchgate.net In another study focused on dipeptidyl peptidase-4 inhibitors, ester derivatives of uracil-based benzoic acids were found to have enhanced oral absorption compared to their carboxylic acid counterparts, although with some loss of in vitro potency. nih.gov

The conversion of the carboxylic acid group to various amides has also been a common strategy in medicinal chemistry. For example, the synthesis of N-(benzothiazol-2-yl)benzamide derivatives has been explored for various biological targets, indicating that the amide linkage is a well-tolerated modification. nih.govdntb.gov.ua

The following table outlines potential modifications to the benzoic acid methyl ester moiety and their anticipated effects based on findings from related compound classes:

Modification Resulting Moiety Potential Impact
HydrolysisCarboxylic AcidMay alter solubility and interaction with target binding sites.
EsterificationEthyl, Propyl, etc. EstersCan affect lipophilicity, metabolic stability, and cell permeability.
AmidationPrimary, Secondary, Tertiary AmidesIntroduces hydrogen bonding capabilities and can influence biological activity and selectivity.
Bioisosteric ReplacementTetrazole, OxadiazoleCan improve metabolic stability and pharmacokinetic properties while retaining key interactions. nih.gov

These examples underscore the importance of a systematic exploration of the benzoic acid methyl ester moiety to fine-tune the biological and pharmacological profile of this compound.

Identification of Key Pharmacophoric Elements for Desired Biological Profiles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the 4-(benzothiazol-2-yl)benzoic acid scaffold, several key pharmacophoric elements can be identified based on its structure and the SAR of related compounds.

The core benzothiazole ring system is a fundamental pharmacophoric feature, likely involved in hydrophobic and/or π-π stacking interactions with the biological target. The nitrogen and sulfur atoms within the thiazole (B1198619) ring can also act as hydrogen bond acceptors.

The central phenyl ring acts as a rigid spacer, orienting the benzothiazole and the benzoic acid methyl ester moieties in a specific spatial arrangement. The para-substitution pattern is likely crucial for optimal activity.

The benzoic acid methyl ester group provides a potential hydrogen bond acceptor through the carbonyl oxygen and can also engage in hydrophobic interactions. Upon hydrolysis to the carboxylic acid, this group can act as a hydrogen bond donor and acceptor, and can also form ionic interactions.

Based on these considerations, a general pharmacophore model for 4-(benzothiazol-2-yl)benzoic acid methyl ester analogs would likely include:

Aromatic/hydrophobic region (benzothiazole ring)

Hydrogen bond acceptors (thiazole nitrogen and sulfur, carbonyl oxygen)

A rigid linker (central phenyl ring)

A potential hydrogen bond donor/acceptor and/or ionic interaction site (the ester/acid moiety)

The relative importance and optimal spatial arrangement of these features would depend on the specific biological target.

Rational Design Principles for Enhanced Activity and Selectivity

Rational drug design utilizes the understanding of a biological target and the SAR of lead compounds to design more potent and selective molecules. For this compound, several rational design principles can be applied to enhance its activity and selectivity.

Target-Specific Modifications: Based on the known structure of a biological target, modifications can be designed to improve binding affinity. For example, if a target has a specific hydrophobic pocket, substituents on the benzothiazole ring could be chosen to fill this pocket. If a hydrogen bond with a specific amino acid residue is desired, functional groups can be introduced at appropriate positions.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, but which may lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the methyl ester could be replaced with a small amide or a tetrazole ring to alter its metabolic stability and interactions with the target. nih.gov

Conformational Restriction: Introducing conformational constraints, for example by incorporating cyclic structures or introducing bulky groups, can lock the molecule into a more active conformation and improve selectivity by reducing binding to off-target proteins.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogs of this compound will bind. This allows for the in silico screening of virtual compounds before their synthesis, prioritizing those with the most promising predicted binding modes and affinities.

Lead Optimization Strategies Based on SAR Findings

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. Based on the SAR findings for the 4-(benzothiazol-2-yl)benzoic acid scaffold, several lead optimization strategies can be employed.

Improving Potency: If SAR studies indicate that a particular substituent on the benzothiazole ring increases activity, a library of analogs with similar substituents can be synthesized to further enhance potency. For example, if a chloro group at the 6-position is beneficial, other halogens or small electron-withdrawing groups could be explored at this position.

Enhancing Selectivity: To improve selectivity, modifications can be made to exploit differences between the target and off-target proteins. For instance, if an off-target has a smaller binding pocket, introducing a bulky substituent on the benzothiazole or the central phenyl ring could prevent binding to the off-target while maintaining affinity for the desired target.

Reducing Toxicity: If a particular structural feature is associated with toxicity, it can be modified or removed. For example, if a nitro group on the benzothiazole ring is found to be toxic, it could be replaced with a cyano or a halogen group.

A systematic and iterative process of design, synthesis, and biological testing, guided by the principles of SAR, is essential for the successful optimization of this compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and reactivity of molecules like 4-Benzothiazol-2-yl-benzoic acid methyl ester. scirp.org DFT methods allow for the optimization of molecular geometry and provide detailed insights into electron distribution, which are fundamental to understanding the molecule's chemical behavior. scirp.org These theoretical investigations are often conducted using functionals like B3LYP with a basis set such as 6-31+G(d,p) to model the compound in different phases, such as in a gaseous state or in solution. scirp.orgscirp.org

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding charge transfer characteristics within a molecule. scirp.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net

In studies of benzothiazole (B30560) derivatives, the HOMO is often delocalized over the benzothiazole moiety, while the LUMO may be localized on other parts of the molecule, indicating potential for intramolecular charge transfer. researchgate.net From these orbital energies, global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. scirp.orgscirp.org These descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. Lower values indicate higher reactivity. scirp.orgscirp.org

Softness (s): The reciprocal of hardness; higher values correspond to greater reactivity. scirp.orgscirp.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. scirp.orgscirp.org

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system. scirp.org

Table 1: Global Reactivity Descriptors for Illustrative Benzothiazole Derivatives (Calculated at B3LYP/6-31+G(d,p) level)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Softness (s) (eV⁻¹)Electrophilicity Index (ω) (eV)
Benzothiazole (BTH)-0.2520-0.05430.19770.09885.05830.1375
2-OH_BTH-0.2543-0.04850.20580.10294.85890.1102
2-SCH3_BTH-0.2442-0.06010.18410.09205.43200.1232

Data adapted from theoretical studies on benzothiazole derivatives. scirp.org

DFT calculations are a highly effective method for predicting the spectroscopic properties of molecules. Theoretical vibrational spectra (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) spectra can be simulated and compared with experimental data to confirm molecular structures. researchgate.net The process involves optimizing the molecular geometry using a suitable DFT method and basis set (e.g., B3LYP/cc-pVDZ). researchgate.net Following optimization, vibrational frequencies and proton NMR chemical shifts are calculated. The simulated spectra often show good agreement with experimental results, aiding in the precise assignment of vibrational bands and NMR signals. researchgate.net This computational approach is invaluable for characterizing newly synthesized compounds like derivatives of this compound.

Theoretical studies are instrumental in elucidating complex reaction mechanisms and characterizing transient intermediates. For compounds related to the benzothiazole family, such as 2-(4-aminophenyl)benzothiazoles, metabolic pathways can lead to the formation of highly reactive species like nitrenium and oxenium ions. nih.gov Computational studies suggest that the 4-(benzothiazol-2-yl) group acts as a significant delocalizing and stabilizing substituent for these reactive ions. nih.gov

Hydrolysis or photolysis of precursor molecules, such as O-acetoxy-N-(4-(benzothiazol-2-yl)phenyl)hydroxylamine, can generate a 4-(benzothiazol-2-yl)phenylnitrenium ion. nih.gov This transient species, which has a lifetime measured in nanoseconds, reacts with water to form a quinol product via a quinolimine intermediate. nih.govnih.gov The behavior and reactivity of these intermediates, including their reactions with nucleophiles like azides or 2'-deoxyguanosine, have been characterized, showing parallels to intermediates from well-known carcinogenic arylamines. nih.gov These theoretical and experimental findings provide a framework for understanding the potential metabolic activation and reaction pathways of structurally similar benzothiazole compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the basis of molecular recognition and for designing new therapeutic agents. nih.govresearchgate.net

Docking simulations predict the binding affinity between a ligand, such as this compound, and a protein's active site. This prediction is quantified using scoring functions, which estimate the binding free energy. nih.gov The resulting value is often presented as a "docking score" or "glide score," where a more negative value typically indicates a stronger binding affinity. researchgate.net For example, in studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, docking scores ranged from -29.59 for benzoic acid to -60.22 for octyl-gallate, demonstrating how different functional groups influence binding strength. nih.gov These predictions help prioritize compounds for further experimental testing. nih.govtaylorfrancis.com

Table 2: Illustrative Docking Scores of Benzoic Acid Derivatives Against a Protein Target

LigandDocking Score (kcal/mol)
Benzoic acid-29.59
Syringic acid-37.25
Gallic acid-38.31
Epicatechin-49.57
Octyl-gallate-60.22
Boceprevir (Reference)-60.89

Data adapted from a molecular docking study of benzoic acid derivatives against the SARS-CoV-2 main protease. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed, three-dimensional models of the ligand-protein complex, revealing the specific non-covalent interactions that stabilize the binding. mdpi.com Key interactions include:

Hydrogen Bonds: These are crucial electrostatic interactions between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms). nih.govgithub.io

Pi-Pi (π-π) Stacking: An attractive, non-covalent interaction between aromatic rings. nih.gov This interaction is vital for the binding of many ligands containing aromatic systems like the benzothiazole and benzene (B151609) rings. mdpi.com The geometry can be face-to-face (sandwich) or edge-to-face (T-shaped), with the latter often observed between ligand rings and aromatic amino acid residues like tryptophan (TRP), tyrosine (TYR), and phenylalanine (PHE). mdpi.comgithub.io The distance between the centers of mass of the interacting rings is typically in the range of 5.0 to 6.0 Å. nih.gov

Hydrophobic Interactions: These occur between nonpolar groups and are a major driving force for ligand binding. mdpi.comgithub.io

Pi-Alkyl and Pi-Sulfur Interactions: These involve contacts between an aromatic ring and an alkyl group or a sulfur atom, respectively, contributing to the stability of the complex. mdpi.com

In studies involving benzothiazole derivatives and proteins like lysozyme, analysis has shown a predominance of aromatic and hydrophobic Van der Waals interactions, particularly T-shaped π-π stacking between the benzothiazole ring and a tryptophan residue. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide crucial information on its conformational flexibility and the stability of its interaction with a biological target, such as a protein's active site.

In studies of related benzothiazole derivatives, MD analyses have been instrumental in confirming structural stability when bound to a target enzyme. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts with critical amino acid residues, that are essential for the compound's activity. nih.gov The stability of the ligand-protein complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. A stable RMSD value for the ligand suggests that it remains securely bound in the active site.

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Consistent hydrogen bonding throughout the simulation is a strong indicator of stable and specific binding. |

By applying these simulations to this compound, researchers could predict its dynamic behavior within a specific target's binding pocket, elucidating the structural determinants of its binding affinity and stability.

Virtual Screening Approaches for Novel Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a scaffold like this compound, virtual screening can be used to explore how modifications to its structure could lead to novel "hits" with improved biological activity.

One common approach is structure-based virtual screening, which utilizes molecular docking. In this process, computational algorithms predict the preferred orientation of a molecule when bound to a target protein to form a stable complex. nih.gov The success of this binding is often evaluated using a scoring function that estimates the binding affinity.

Studies on various benzoic acid and benzothiazole derivatives have successfully employed docking to predict their potential as inhibitors for various enzymes. nih.govmdpi.com For instance, virtual screening of compound databases against a specific protein target is a common strategy to quickly select the best drug candidates for further in vitro testing. nih.gov

However, the specific functional groups on the scaffold are critical. In the development of DNA gyrase inhibitors based on a benzothiazole scaffold, it was discovered that the methyl ester derivative of a lead compound was devoid of on-target and antibacterial activity. diva-portal.org This finding underscored the importance of the free carboxylic acid group for interaction with the target, likely forming a key salt bridge with an arginine residue in the active site. diva-portal.orgacs.org Such insights are crucial for guiding virtual screening campaigns, ensuring that the libraries screened contain appropriate functional groups necessary for biological activity.

Homology Modeling and De Novo Drug Design Methodologies

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed. This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This modeled structure can then be used for computational studies, such as the molecular docking of this compound.

De novo drug design, on the other hand, involves the design of a novel drug molecule from the ground up, often without a starting template. This approach uses the 3D structure of the target's binding site to design a molecule with complementary shape and chemical properties. Algorithms can "grow" a molecule atom-by-atom or combine molecular fragments within the active site to create a novel structure with high predicted binding affinity.

The design and synthesis of novel derivatives based on a core scaffold is a practical application of these principles. nih.gov For example, starting with the this compound scaffold, a de novo design approach could be used to:

Identify unoccupied pockets within the target's active site.

Suggest novel functional groups or fragments that could be added to the scaffold to form favorable interactions in these pockets.

Design new molecules with potentially enhanced potency and selectivity.

These computational methodologies—molecular dynamics, virtual screening, homology modeling, and de novo design—form a powerful toolkit for medicinal chemists. They allow for the rational design and optimization of drug candidates based on molecular scaffolds like this compound, accelerating the process of drug discovery. nih.gov

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening Approaches in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. For a compound such as 4-Benzothiazol-2-yl-benzoic acid methyl ester, HTS would be instrumental in identifying its potential therapeutic applications. The process involves the miniaturization and automation of assays to test thousands of compounds in a short period.

Initially, a primary screen of a diverse compound library would be conducted to identify "hits" that modulate the activity of a target of interest, such as a specific enzyme or receptor. Positive hits, including potentially this compound, would then be subjected to secondary, more rigorous screening to confirm their activity and determine their potency and selectivity. These assays are often designed to be robust, reproducible, and cost-effective, utilizing technologies like fluorescence, luminescence, or absorbance readouts. The data generated from HTS campaigns not only identifies active compounds but also provides valuable structure-activity relationship (SAR) information for further optimization.

Development of Novel Biochemical and Cell-Based Assay Systems

The evaluation of this compound necessitates the development of sophisticated and relevant assay systems. These can be broadly categorized into biochemical and cell-based assays, each providing unique insights into the compound's mechanism of action.

Biochemical assays are designed to assess the direct interaction of the compound with a purified biological target, such as an enzyme or receptor. For instance, if this compound is hypothesized to be a kinase inhibitor, an in vitro kinase assay could be developed to measure its ability to block the phosphorylation of a substrate. These assays are crucial for determining the compound's intrinsic potency and for elucidating its direct mechanism of inhibition.

Cell-based assays , on the other hand, provide a more physiologically relevant context by evaluating the compound's effects within a living cell. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For example, a cell-based assay could be designed to assess the ability of this compound to inhibit the growth of cancer cells or to protect neuronal cells from damage. The development of high-content screening (HCS) platforms allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive profile of the compound's cellular activity.

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is becoming increasingly important. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by the compound.

Transcriptomics , through techniques like RNA sequencing (RNA-seq), can reveal changes in gene expression patterns following treatment with the compound. This can help to identify the cellular pathways and biological processes that are modulated by this compound.

Proteomics can be used to identify the protein targets of the compound and to characterize its effects on protein expression and post-translational modifications. nih.gov For instance, a study on the effects of benzothiazole (B30560) on Bradysia odoriphaga utilized iTRAQ-based quantitative proteomics to identify alterations in protein expression, revealing that the compound impacted energy metabolism and detoxification processes. nih.gov Such an approach could be applied to understand the molecular mechanisms of this compound in a human cellular context.

Metabolomics focuses on the global analysis of small-molecule metabolites within a biological system. This can provide insights into the metabolic pathways that are affected by the compound and can help to identify biomarkers of its activity. The integration of these omics data can provide a comprehensive, systems-level understanding of the mechanism of action of this compound.

Strategic Directions for Targeted Compound Design and Optimization

The discovery of an active compound like this compound is often the starting point for a medicinal chemistry program aimed at optimizing its properties. Structure-based drug design and computational chemistry play a pivotal role in this process. By understanding the three-dimensional structure of the target protein and how the compound binds to it, chemists can make rational modifications to the compound's structure to improve its potency, selectivity, and pharmacokinetic properties.

For example, if X-ray crystallography or NMR spectroscopy reveals the binding mode of this compound to its target, this information can be used to design new analogs with improved interactions. Computational tools such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of new designs before they are synthesized, thereby prioritizing the most promising candidates. This iterative cycle of design, synthesis, and testing is a key strategy for developing a lead compound into a clinical candidate.

Potential as Research Tools in Chemical Biology and Mechanistic Probes

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable research tool in chemical biology. Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in their native environment. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action.

If this compound is found to be a highly selective inhibitor of a particular protein, it could be used to probe the biological role of that protein in health and disease. For example, it could be used to study the consequences of inhibiting a specific enzyme in a cellular or animal model. Furthermore, the compound could be modified with chemical tags, such as fluorescent dyes or affinity labels, to facilitate its use in various experimental techniques, such as fluorescence microscopy and affinity chromatography.

Emerging Trends in Benzothiazole-based Medicinal Chemistry Research

The field of benzothiazole-based medicinal chemistry is dynamic and continues to evolve. Several emerging trends are shaping the future of research in this area. One significant trend is the development of multi-target drugs, where a single compound is designed to interact with multiple biological targets. This approach can be particularly beneficial for the treatment of complex diseases such as cancer and neurodegenerative disorders.

Another important trend is the use of benzothiazole derivatives as scaffolds for the development of targeted therapies. This includes the design of compounds that selectively target cancer cells while sparing normal cells, or compounds that can cross the blood-brain barrier to treat central nervous system disorders. The versatility of the benzothiazole core allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics with improved efficacy and safety profiles. researchgate.netnih.gov The continued exploration of the chemical space around the benzothiazole nucleus is expected to yield new and improved therapeutic agents in the years to come.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-benzothiazol-2-yl-benzoic acid methyl ester?

A two-step approach is commonly employed:

  • Step 1 : Condensation of 2-aminobenzenethiol with a suitable oxalate derivative (e.g., diethyl oxalate) to form the benzothiazole core .
  • Step 2 : Esterification of the resulting carboxylic acid intermediate using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or trimethylsilyl chloride). Purity optimization requires recrystallization or column chromatography, validated via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Chromatography : Use GC or HPLC with cyanosilicone columns (e.g., SP™-2560) for high-polarity separation, as recommended for methyl esters in AOCS/AOAC methods .
  • Spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ via FTIR. For structural elucidation, single-crystal X-ray diffraction (SCXRD) provides bond-length precision (mean C–C = 0.004 Å) and crystallographic R-factors <0.06 .

Q. What are the critical parameters for GC-MS analysis of this compound?

  • Column Selection : Highly polar stationary phases (e.g., SP™-2560 or Omegawax®) optimize resolution of geometric isomers and degradation products .
  • Oven Ramp : Slower ramps (e.g., 2°C/min) enhance peak separation for complex mixtures .
  • Retention Indices : Cross-reference with NIST or Wiley library databases (e.g., nonanedioic acid dimethyl ester at retention time ~25 min) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?

  • Multi-Technique Validation : Combine LC-MS/MS, high-resolution mass spectrometry (HRMS), and SCXRD to resolve ambiguities. For example, NIST mass spectral libraries (e.g., m/z 286.32 for C₁₇H₁₈O₄ derivatives) provide reference fragmentation patterns .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to distinguish solvent peaks from analyte signals in NMR .

Q. What strategies mitigate degradation during long-term storage?

  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC-UV at λ = 254 nm.
  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis, as recommended for labile esters .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking Simulations : Use software like AutoDock Vina to model interactions with benzothiazole-binding enzymes (e.g., kinases or cytochrome P450). Validate with in vitro assays measuring IC₅₀ values .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .

Methodological Challenges and Contradictions

Q. Why do GC retention times vary across studies for structurally similar esters?

  • Column Polarities : SP™-2560 columns resolve cis/trans isomers better than Omegawax® due to higher cyanosilicone polarity .
  • Sample Preparation : Derivatization artifacts (e.g., incomplete methylation) may alter retention behavior. Confirm reaction completion via TLC .

Q. How to address discrepancies in reported melting points or spectral data?

  • Purity Assessment : Trace moisture or solvent residues (e.g., acetone) can depress melting points. Use Karl Fischer titration for water quantification (<0.1% w/w) .
  • Interlab Calibration : Cross-validate DSC measurements with NIST-certified standards (e.g., indium) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzothiazol-2-yl-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Benzothiazol-2-yl-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.